molecular formula C9H11N3S B2401554 1-(Thiazol-2-yl)piperidine-4-carbonitrile CAS No. 1864226-24-3

1-(Thiazol-2-yl)piperidine-4-carbonitrile

Cat. No. B2401554
CAS RN: 1864226-24-3
M. Wt: 193.27
InChI Key: IGSULKASSJAYKN-UHFFFAOYSA-N
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Description

“1-(Thiazol-2-yl)piperidine-4-carbonitrile” is a chemical compound with the molecular formula C9H11N3S . It’s a member of the thiazole family, which are organic compounds that contain a five-membered aromatic ring with one sulfur atom and one nitrogen atom .


Synthesis Analysis

The synthesis of thiazole derivatives has been studied extensively. For instance, a series of substituted 4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine-3-carbonitrile derivatives was synthesized from the reaction of 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea with 2-oxo-N’-arylpropanehydrazonoyl chloride, chloroacetone, α-bromoketones, ethyl chloroacetate, and 2,3-dichloroquinoxaline .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex and varied. For example, 1-Piperidinecarbonitrile in tetrahydrofuran (THF) reacts with a solution of piperidyl lithium in THF at 0°C to yield lithium [1,1,3,3-bis(pentamethylene)guanidinate] .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, the melting point can be determined using a melting point apparatus .

Scientific Research Applications

Synthesis and Characterization

1-(Thiazol-2-yl)piperidine-4-carbonitrile and its derivatives are frequently studied in the context of synthetic chemistry. They are utilized in various synthetic routes to produce compounds with potential biological activities. For instance, the facile synthesis and characterization of benzothiazolopyridine compounds through a process catalyzed by piperidine under ultrasonic irradiation have been explored. This method offers advantages such as shorter reaction times, cleaner reactions, and higher yields compared to conventional methods. The molecular docking studies of these compounds indicate favorable interactions with targets such as estrogen and progesterone receptors, suggesting their potential application in breast cancer research (Shirani et al., 2021).

Antimicrobial and Antitumor Applications

Compounds synthesized from this compound have shown marked potency as antimicrobial agents. A series of new thiazolyl chalcones prepared via piperidine-mediated synthesis demonstrated significant antimicrobial properties. These compounds, derived from the initial thiazolyl piperidine structure, highlight the chemical versatility and biological relevance of such molecules in developing new antimicrobial strategies (Venkatesan & Maruthavanan, 2012).

Furthermore, novel 1-thiazolyl-5-coumarin-3-yl-pyrazole derivatives synthesized through a multicomponent reaction involving piperidine have exhibited excellent cytotoxic activity against cancer cell lines, including Hep G2 (hepatocellular liver carcinoma) and MCF-7 (breast cancer). These findings suggest a promising avenue for the development of new anticancer therapeutics based on this compound derivatives (Velpula et al., 2016).

Synthesis of Novel Fluorescent pH Sensors

Derivatives of this compound have also been investigated for their potential as novel fluorescent pH sensors. These sensors leverage the intramolecular hydrogen bonding ability of naphthalimide derivatives, exhibiting fluorescence quenching and red shifts in acidic conditions. This unique property could be harnessed for developing sensitive probes for pH monitoring in various biological and environmental contexts (Cui et al., 2004).

Future Directions

The future directions for the study of “1-(Thiazol-2-yl)piperidine-4-carbonitrile” and related compounds could involve further exploration of their biological activities and potential applications in medicine . Additionally, more research could be done to optimize their synthesis and understand their mechanisms of action .

properties

IUPAC Name

1-(1,3-thiazol-2-yl)piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S/c10-7-8-1-4-12(5-2-8)9-11-3-6-13-9/h3,6,8H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSULKASSJAYKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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